tert-Butyl 6'-Chloro-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 6’-Chloro-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate: is a complex organic compound featuring a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 6’-Chloro-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This method involves the use of boron reagents and palladium catalysts to achieve the desired spirocyclic structure.
Industrial Production Methods: Industrial production of this compound may involve optimizing reaction conditions such as temperature, pH, and the concentration of reagents to maximize yield and purity. Techniques such as fed-batch strategies can be employed to maintain low substrate concentrations and improve biocatalytic efficiency .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 6’-Chloro-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to convert ketones or aldehydes to alcohols.
Substitution: Halogen atoms can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: In organic synthesis, tert-Butyl 6’-Chloro-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate serves as a building block for more complex molecules .
Biology and Medicine: This compound is explored for its potential use in developing pharmaceuticals, particularly those targeting specific biological pathways .
Industry: In the industrial sector, it can be used in the synthesis of materials with specialized properties, such as polymers or advanced composites .
Mechanism of Action
The mechanism of action of tert-Butyl 6’-Chloro-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate involves its interaction with specific molecular targets. This interaction can modulate biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
- tert-Butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate
Uniqueness: tert-Butyl 6’-Chloro-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C15H19ClN2O2 |
---|---|
Molecular Weight |
294.77 g/mol |
IUPAC Name |
tert-butyl 6-chlorospiro[1,2-dihydroindole-3,3'-azetidine]-1'-carboxylate |
InChI |
InChI=1S/C15H19ClN2O2/c1-14(2,3)20-13(19)18-8-15(9-18)7-17-12-6-10(16)4-5-11(12)15/h4-6,17H,7-9H2,1-3H3 |
InChI Key |
QUNXVJQFKVOVOF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CNC3=C2C=CC(=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.